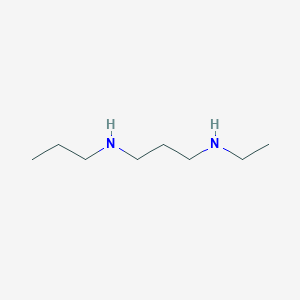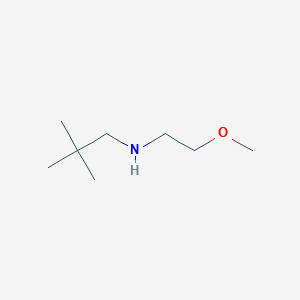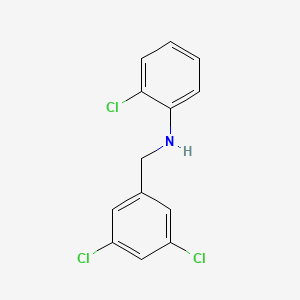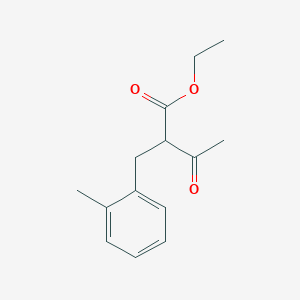
N1-Ethyl-N3-propyl-1,3-propanediamine
Vue d'ensemble
Description
N1-Ethyl-N3-propyl-1,3-propanediamine, also known as N-ethyl-N’-propylpropane-1,3-diamine, is a chemical compound with the molecular formula C8H20N2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N1-Ethyl-N3-propyl-1,3-propanediamine consists of a chain of three carbon atoms (forming the propane backbone), with an ethyl group (C2H5) attached to one nitrogen atom and a propyl group (C3H7) attached to the other .Applications De Recherche Scientifique
Polyamine Analogs in Irritable Bowel Syndrome Control
Polyamine analogs, including structures related to N1-Ethyl-N3-propyl-1,3-propanediamine, have been studied for their ability to control symptoms of diarrhea-predominant irritable bowel syndrome (IBS). These compounds, when administered in a rodent model, demonstrated dose-dependent reduction in stool output, indicating their potential as therapeutic agents for IBS. The effectiveness of these compounds is highly dependent on the nature of the terminal alkyl groups and the geometry of the methylene spacers, highlighting the importance of structural nuances in their biological activity (Bergeron, Wiegand, & Fannin, 2001).
Antiviral Properties Against Genital Herpes
Another study investigated the use of related compounds, specifically CP-20,961 (a structure bearing resemblance to N1-Ethyl-N3-propyl-1,3-propanediamine), for its therapeutic and prophylactic potential against genital herpes simplex virus type 2 (HSV-2) in guinea pigs. The compound demonstrated a significant decrease in the incidence of clinical lesions when applied intravaginally prior to infection, suggesting its potential as a potent agent for preventing genital herpes infection (Zheng, Mayo, & Hsiung, 1983).
Polyamine Reutilization and Turnover in the Brain
Research has also delved into the role of polyamine analogs in the brain, particularly focusing on their metabolism and reutilization. A specific study on N1, N2-bis-(2, 3-butadienyl)-1, 4-butanediamine, an inhibitor of polyamine oxidase, has provided insights into polyamine turnover in the brain, with implications for understanding brain function and potential therapeutic applications in neurological disorders (Seiler & Bolkenius, 1985).
Latent Alkyl Isocyanates as Aldehyde Dehydrogenase Inhibitors
Latent alkyl isocyanates, structurally related to N1-Ethyl-N3-propyl-1,3-propanediamine, have been studied for their ability to inhibit aldehyde dehydrogenase (AlDH) in vivo. This inhibition has potential implications in the treatment of alcohol dependency and in chemotherapeutic strategies where AlDH plays a role in drug resistance (Nagasawa, Elberling, Goon, & Shirota, 1994).
Pharmacokinetic Modeling for Drug Development
Further research has utilized structural analogs for pharmacokinetic modeling in drug development processes, such as FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride), a sphingosine-1-phosphate receptor agonist. These studies are crucial for understanding drug disposition and optimizing therapeutic efficacy in conditions like multiple sclerosis and organ transplant rejection (Meno-Tetang et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-N'-propylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-6-10-8-5-7-9-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLTSNIGITTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-N3-propyl-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3076703.png)
![Ethyl 4-({[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076706.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)
![N-(4-fluorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076727.png)
![N-(4-chlorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076729.png)

![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)





